molecular formula C21H26N2O B5696693 2-(2,2-dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole

2-(2,2-dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No. B5696693
M. Wt: 322.4 g/mol
InChI Key: SQRQGENGELGKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole is a compound that has been extensively researched for its potential applications in the field of medicine. The compound is known to possess several biochemical and physiological effects that make it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole is not fully understood. However, it has been suggested that the compound exerts its effects by modulating the activity of certain enzymes and signaling pathways in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, the compound has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
The compound has been found to possess several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, the compound has been found to improve glucose and lipid metabolism by activating PPARγ.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2,2-dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole in lab experiments is its ability to selectively inhibit COX-2 without affecting the activity of COX-1, an enzyme that is involved in the production of protective prostaglandins. This makes the compound a promising candidate for the development of anti-inflammatory drugs with fewer side effects. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-(2,2-dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole. One potential direction is the development of novel anti-inflammatory drugs based on the compound. Another potential direction is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential use as an anti-microbial agent warrants further investigation.

Synthesis Methods

The synthesis of 2-(2,2-dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole involves the reaction of 2-(4-methylphenoxy)ethylamine with 2-(2,2-dimethylpropyl)-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

The compound has been extensively researched for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the compound has been investigated for its potential use as an anti-microbial agent.

properties

IUPAC Name

2-(2,2-dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-9-11-17(12-10-16)24-14-13-23-19-8-6-5-7-18(19)22-20(23)15-21(2,3)4/h5-12H,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRQGENGELGKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole

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